molecular formula C18H34O3 B12647402 1-(Hydroxymethyl)tridecyl methacrylate CAS No. 93804-72-9

1-(Hydroxymethyl)tridecyl methacrylate

Cat. No.: B12647402
CAS No.: 93804-72-9
M. Wt: 298.5 g/mol
InChI Key: DRSZLJIAYHKAOM-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)tridecyl methacrylate is an organic compound with the chemical formula C18H34O3. It is a methacrylate ester that features a hydroxymethyl group attached to a tridecyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers and copolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)tridecyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-(hydroxymethyl)tridecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: Industrial production of methacrylate esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with the appropriate alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)tridecyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products:

Scientific Research Applications

1-(Hydroxymethyl)tridecyl methacrylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)tridecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxymethyl group provides additional sites for chemical modification, enhancing the functionality of the resulting polymers. These polymers can interact with various molecular targets, including proteins and cellular structures, making them useful in biomedical applications .

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxymethyl)tridecyl methacrylate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and functionality. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced properties .

Properties

CAS No.

93804-72-9

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

1-hydroxytetradecan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C18H34O3/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-19)21-18(20)16(2)3/h17,19H,2,4-15H2,1,3H3

InChI Key

DRSZLJIAYHKAOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CO)OC(=O)C(=C)C

Origin of Product

United States

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